2-Methyl-5-tridecylthiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107370-30-9 |
|---|---|
Molecular Formula |
C18H32S |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2-methyl-5-tridecylthiophene |
InChI |
InChI=1S/C18H32S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-16-15-17(2)19-18/h15-16H,3-14H2,1-2H3 |
InChI Key |
QELIGOTUMMUMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(S1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 5 Tridecylthiophene Reference Materials
Established Synthetic Pathways for 2-Methyl-5-tridecylthiophene
The most common and established pathway for the synthesis of this compound begins with the Friedel-Crafts acylation of 2-methylthiophene (B1210033). This electrophilic aromatic substitution reaction introduces the tridecanoyl group to the thiophene (B33073) ring. organic-chemistry.orglibretexts.orgnih.gov
The reaction involves treating 2-methylthiophene with tridecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). thieme.com The methyl group on the thiophene ring directs the incoming acyl group primarily to the 5-position due to electronic and steric effects, leading to the formation of 2-methyl-5-tridecanoylthiophene. libretexts.org The general reaction scheme is as follows:
Step 1: Friedel-Crafts Acylation
Following the acylation, the carbonyl group of the resulting ketone, 2-methyl-5-tridecanoylthiophene, is reduced to a methylene (B1212753) group (-CH₂-) to yield the final product, this compound. Two primary reduction methods are employed for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction. wikipedia.organnamalaiuniversity.ac.inorganic-chemistry.orgmasterorganicchemistry.com
Step 2: Reduction
Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures. organic-chemistry.orgwikipedia.orgalfa-chemistry.comnrochemistry.com The reaction proceeds through the formation of a hydrazone intermediate, which then decomposes to the alkane and nitrogen gas. wikipedia.org This method is particularly suitable for substrates that are sensitive to acidic conditions. alfa-chemistry.com A common modification, known as the Huang-Minlon modification, involves carrying out the reaction in a high-boiling solvent like diethylene glycol to facilitate the high temperatures required. masterorganicchemistry.com
Clemmensen Reduction: This reduction method utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.inallen.in It is particularly effective for aryl-alkyl ketones, such as the intermediate in this synthesis. wikipedia.organnamalaiuniversity.ac.in However, the strongly acidic conditions of the Clemmensen reduction may not be suitable for all substrates, especially those containing acid-sensitive functional groups. wikipedia.org
Formation of Related Thiolanes as Byproducts during Synthesis
During the synthesis of this compound, the formation of thiolane (tetrahydrothiophene) derivatives as byproducts is a possibility, particularly under certain reduction conditions. The thiophene ring is generally aromatic and stable; however, harsh reducing conditions, especially those involving strong acids and certain catalysts, can lead to the saturation of the ring.
While the Wolff-Kishner reduction is conducted under basic conditions and is less likely to cause ring reduction, the strongly acidic environment of the Clemmensen reduction could potentially lead to the formation of 2-methyl-5-tridecylthiolane. This occurs through the hydrogenation of the thiophene ring. However, the Clemmensen reduction is generally more effective at reducing the carbonyl group than the aromatic ring, making this a minor side reaction under optimized conditions.
Another potential source of thiolane formation could be catalytic hydrogenation if used as an alternative reduction method. While effective for carbonyl reduction, certain catalysts and conditions can also promote the saturation of the thiophene ring. Careful selection of the catalyst and reaction parameters is crucial to minimize this side reaction.
Evaluation of Synthetic Yield and Purity for Geochemical Applications
For geochemical applications, the high purity of the this compound reference standard is of utmost importance for accurate identification and quantification in complex petroleum samples. The synthetic yield is also a significant factor in the practical production of this standard.
The purity of the final product is typically assessed using a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for this purpose. nih.govjocpr.comresearchgate.netsemanticscholar.org A high-purity standard will exhibit a single dominant peak in the gas chromatogram with a corresponding mass spectrum that matches the expected fragmentation pattern for this compound.
The presence of impurities, such as the unreacted ketone intermediate (2-methyl-5-tridecanoylthiophene), isomers from the Friedel-Crafts reaction, or the over-reduced thiolane byproduct, can be detected and quantified using GC-MS. The acceptable purity level for a geochemical reference standard is typically very high, often exceeding 98-99%, to ensure the reliability of analytical data.
Table 1: Summary of Synthetic Steps and Considerations
| Step | Reaction | Reagents and Conditions | Potential Byproducts | Yield and Purity Considerations |
| 1 | Friedel-Crafts Acylation | 2-methylthiophene, tridecanoyl chloride, AlCl₃ | Positional isomers | Optimization of catalyst and reaction time to maximize yield of the desired 5-substituted product. |
| 2a | Wolff-Kishner Reduction | 2-methyl-5-tridecanoylthiophene, N₂H₄·H₂O, KOH, high temperature | Azine derivatives wikipedia.org | High yields are achievable. Purity is generally good, with minimal risk of ring reduction. |
| 2b | Clemmensen Reduction | 2-methyl-5-tridecanoylthiophene, Zn(Hg), conc. HCl | 2-methyl-5-tridecylthiolane | Effective for aryl-alkyl ketones, but acidic conditions may not be suitable for all substrates. |
Natural Occurrence and Environmental Distribution of 2 Methyl 5 Tridecylthiophene
Identification in Ancient Sedimentary Basins (e.g., Messinian evaporitic basins, Late Cretaceous upwelling systems)
2-Methyl-5-tridecylthiophene has been identified in extracts from ancient sedimentary rocks, pointing to specific paleoenvironmental conditions that favor the preservation of organic sulfur compounds.
Notably, its presence was confirmed in a marl layer from a Messinian (Upper Miocene) evaporitic basin in the northern Apennines, Italy. uu.nl This sediment was deposited under hypersaline and euxinic (anoxic and sulfidic) conditions. uu.nl The identification was rigorously confirmed through the synthesis of an authentic standard of this compound and its coinjection with the sediment extract during gas chromatography-mass spectrometry (GC-MS) analysis. uu.nlresearchgate.net The mass spectrum of the synthetic compound was indistinguishable from that of the compound found in the sediment. uu.nlresearchgate.net
The compound has also been noted in sediments underlying the Late Cretaceous upwelling system off the coast of Peru. tamu.edu Upwelling systems are characterized by high primary productivity, which leads to organic-rich sediments. tamu.edu The deposition of this organic matter under anoxic conditions can facilitate the incorporation of sulfur, leading to the formation of compounds like this compound. tamu.edu
Table 1: Sedimentary Basins with Identified this compound
| Geological Setting | Age | Location | Depositional Environment |
|---|---|---|---|
| Evaporitic Basin | Messinian (Upper Miocene) | Northern Apennines, Italy | Hypersaline, euxinic |
| Upwelling System | Late Cretaceous | Offshore Peru | High productivity, anoxic |
Quantitative Abundance in Total Organic Carbon of Sediments
While this compound is a known constituent of the organic matter in certain sediments, specific quantitative data detailing its abundance as a percentage of the Total Organic Carbon (TOC) is not extensively documented in the provided research. However, the environments where it is found are typically characterized as organic-rich.
For instance, the Messinian marl layer where it was identified is described as bituminous. uu.nl Sediments in active upwelling areas, another environment where its precursors are found, often have elevated marine organic matter content. tamu.edu The TOC content in sediments is a key parameter for characterizing soils and sediments and can vary widely depending on the depositional environment. nih.gov In the southwestern Gulf of Mexico, for example, TOC values on the continental slope average around 0.8 ± 0.2%, while the abyssal plain averages 1.0 ± 0.3%. unam.mx Some organic-rich coastal sediments can have TOC concentrations ranging from 2.4% to as high as 12.4%. researchgate.net The global mean TOC concentration in the upper 10 cm of oceanic sediments is estimated to be around 0.68%. geomar.de The presence of this compound is indicative of a depositional setting where sufficient organic matter was present to react with reduced sulfur species.
Table 2: General Total Organic Carbon (TOC) Content in Various Marine Sediments
| Environment | Average TOC Content (%) | Reference |
|---|---|---|
| Global Oceanic Sediments (upper 10 cm) | ~0.68% | geomar.de |
| Gulf of Mexico (Continental Slope) | 0.8 ± 0.2% | unam.mx |
| Gulf of Mexico (Abyssal Plain) | 1.0 ± 0.3% | unam.mx |
| Florida Barrier Island Lagoon (Organic-Rich) | 5.3 ± 2.4% | researchgate.net |
Occurrence within n-Alkylthiophene Homologous Series
This compound does not occur in isolation but is a component of several homologous series of n-alkylthiophenes found in geological samples. researchgate.net Its identification was crucial in confirming the presence of the 2-alkyl-5-methylthiophene series in sediment extracts. uu.nl In this series, a methyl group is fixed at the C-5 position of the thiophene (B33073) ring, while an n-alkyl chain of varying length is attached at the C-2 position. This compound represents the C18 member of this particular series. researchgate.netuu.nl
The identification of these series is based on the linear relationship between the gas chromatographic retention time and the carbon number of the compounds within the series, combined with mass spectral data. researchgate.net Besides the 2-alkyl-5-methylthiophene series, other homologous series such as 2-alkyl-5-ethylthiophenes have also been identified in the same samples. uu.nlscispace.com
Table 3: Identified n-Alkylthiophene Homologous Series
| Series Name | General Structure | Example Compound Mentioned |
|---|---|---|
| 2-Alkyl-5-methylthiophene | Methyl group at C-5, n-alkyl chain at C-2 | This compound |
| 2-Alkyl-5-ethylthiophene | Ethyl group at C-5, n-alkyl chain at C-2 | 2-Dodecyl-5-ethylthiophene |
| 2-Alkyl-5-propylthiophene | Propyl group at C-5, n-alkyl chain at C-2 | Not specified |
| 2-Alkyl-5-butylthiophene | Butyl group at C-5, n-alkyl chain at C-2 | Not specified |
Chromatographic Differentiation from Isoprenoid Thiophenes in Environmental Samples
In environmental and geological samples, n-alkylthiophenes like this compound often coexist with isoprenoid thiophenes. While their mass spectra can be very similar, making differentiation by mass spectrometry alone difficult, they are readily distinguished by their gas chromatographic retention times. uu.nl
On a non-polar capillary column (like SE-52 or CP-Sil 5), isoprenoid thiophenes elute significantly earlier than their n-alkyl counterparts with the same total number of carbon atoms. uu.nlresearchgate.net This behavior is analogous to the chromatographic relationship between isoprenoid and n-alkanes. researchgate.netresearchgate.net For example, the C20 isoprenoid thiophene, 3-methyl-2-(3,7,11-trimethyldodecyl)thiophene, elutes just after the C18 n-alkylthiophene, this compound. researchgate.netresearchgate.net This difference in elution time allows for clear differentiation between the two classes of compounds in complex mixtures. researchgate.net To formalize this, an "Alkyl Thiophene Index" (ATI) has been proposed to help distinguish between the two types based on their retention behavior relative to the n-alkylthiophene series. researchgate.net
Geochemical Fate and Transformational Processes of 2 Methyl 5 Tridecylthiophene
Formation Mechanisms During Early Diagenesis
The formation of 2-methyl-5-tridecylthiophene is intrinsically linked to the process of sulfur incorporation into organic matter during early diagenesis, the initial phase of sediment alteration after deposition. uu.nl This process, known as sulfurization, occurs under specific environmental conditions.
The primary mechanism involves the abiotic reaction of inorganic reduced sulfur species, such as hydrogen sulfide (B99878) (H₂S) and polysulfides, with functionalized lipid molecules present in the sedimentary organic matter. frontiersin.orgacs.org These reactive sulfur species are typically generated by sulfate-reducing bacteria in anoxic, marine environments. acs.org For these reactions to proceed, certain conditions are necessary, including the presence of free sulfide in the water column and porewaters, and a supply of reactive organic matter. pitt.edu
Research on sediments from a Messinian evaporitic basin in the Northern Apennines, Italy, identified a series of n-alkylthiophenes, including this compound. uu.nl The presence of this compound, alongside other n-alkyl and isoprenoid thiophenes, points to the incorporation of sulfur into specific lipid precursors derived from algal and/or bacterial biomass. uu.nl The linear C₁₃ alkyl chain of this compound suggests a precursor such as a C₁₄ fatty acid or alcohol, common components of microbial lipids. The reaction likely involves the sulfurization of the functionalized carbon chain, followed by intramolecular cyclization and subsequent aromatization to form the stable thiophene (B33073) ring. frontiersin.orgresearchgate.net While a direct biosynthetic origin for such compounds cannot be entirely ruled out, the strong evidence for early diagenetic sulfur incorporation into well-defined biological marker skeletons makes it the widely accepted formation pathway. uu.nlresearchgate.net
Impact of Kerogen Thermal Degradation on this compound Production
Kerogen, the insoluble macromolecular organic matter in sedimentary rocks, acts as the primary source for many hydrocarbons and heteroatomic compounds generated during catagenesis. Sulfur-rich kerogens (Type II-S) are particularly known for yielding significant quantities of organic sulfur compounds upon thermal degradation. nih.gov
During maturation, sulfide bonds within the kerogen structure are cleaved, releasing smaller, soluble molecules, including alkylthiophenes. usgs.gov The presence of this compound in pyrolysates of kerogen provides direct evidence that its precursor moieties were bound into the macromolecular structure during early diagenesis. scispace.com Flash pyrolysis studies of kerogens have shown the release of homologous series of thiophenes, with the distribution and abundance reflecting the original organic input and diagenetic conditions. scispace.com
The generation of large amounts of alkylthiophenes relative to their corresponding n-alkanes during artificial maturation of sulfur-rich source rocks suggests that a significant portion of the original lipid precursors were incorporated into the kerogen via sulfur linkages. usgs.gov This process effectively "protects" the carbon skeletons, allowing them to be preserved and later released as stable thiophenes during thermal maturation. frontiersin.orgogeochem.jp Therefore, the thermal degradation of kerogen is a critical step in the production and release of this compound into petroleum and rock extracts. usgs.govcolab.ws
Applications in Paleoclimatic and Paleoenvironmental Reconstruction
The presence and distribution of specific organic sulfur compounds, including this compound, serve as powerful molecular fossils for reconstructing past depositional environments. uu.nlresearchgate.net Because their formation requires specific conditions—namely, anoxia and the availability of reactive sulfur and specific lipid precursors—their identification in sediments provides a clear chemical signal of those conditions. pitt.edu
The identification of this compound and related n-alkylthiophenes in Messinian sediments from Italy was interpreted as an indicator of a hypersaline, euxinic (anoxic and sulfidic) depositional environment. uu.nl Such conditions favor the preservation of organic matter through sulfurization. uu.nl Similarly, the analysis of alkylthiophenes in Jordanian oil shale (Ghareb Formation) has been used to infer paleoenvironmental changes. nih.gov
Furthermore, the carbon skeleton of the alkylthiophene provides clues about the original source of the organic matter. The C₁₃ linear alkyl chain of this compound is consistent with an origin from the lipids of bacteria or algae. uu.nl By analyzing the entire suite of associated biomarkers, geochemists can build a detailed picture of the paleoenvironment, including water column stratification, primary productivity, and the types of organisms present. gwdg.detamu.edu The thermal stability of these compounds ensures that this paleoenvironmental information can be retrieved even from ancient, thermally mature rocks. usgs.gov
Advanced Analytical Spectroscopic and Chromatographic Characterization of 2 Methyl 5 Tridecylthiophene
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the definitive identification of 2-Methyl-5-tridecylthiophene in complex mixtures. uu.nl This powerful combination allows for the separation of the compound from other components in a sample, followed by its structural elucidation based on its mass-to-charge ratio and fragmentation patterns.
Mass Spectral Fragmentation Patterns
The mass spectrum of this compound is characterized by a distinct molecular ion and a primary fragmentation ion, which are crucial for its identification. uu.nl The electron impact (EI) mass spectrum typically exhibits a molecular ion (M+) peak corresponding to the compound's molecular weight. A major fragmentation ion is consistently observed, resulting from the cleavage of the bond beta to the thiophene (B33073) ring. uu.nlchim.lu This cleavage is a characteristic fragmentation pathway for long-chain alkylthiophenes.
The mass spectrum of this compound is relatively simple, showing the molecular ion and one major fragmentation ion associated with the thiophene moiety. uu.nl This simplicity, however, means that it is not possible to distinguish between different classes of alkylthiophenes based on their mass spectra alone. uu.nl
Table 1: Characteristic Mass Spectral Ions for this compound
| Ion Type | m/z (mass-to-charge ratio) | Description |
| Molecular Ion (M+) | 280 | Represents the intact molecule of this compound. |
| Major Fragmentation Ion | 97 | Corresponds to the thiophene ring with the methyl group attached, resulting from cleavage of the alkyl chain. |
This table is based on the general fragmentation patterns of alkylthiophenes and may be subject to slight variations based on specific GC-MS conditions.
Analysis of Relative Retention Times for Isomer and Homologue Discrimination
While mass spectrometry provides invaluable structural information, the separation power of gas chromatography is essential for distinguishing between isomers and homologues. The relative retention time, the time it takes for a compound to pass through the GC column relative to a standard, is a critical parameter. uu.nl Isomers of this compound and other alkylated thiophenes, which may have very similar or identical mass spectra, can often be resolved and identified based on their unique retention times on a given GC column. uu.nlscispace.com
For instance, the elution order of different homologous series of alkylthiophenes, such as 2-alkyl-5-methylthiophenes and 2-alkyl-5-ethylthiophenes, follows a predictable pattern related to their carbon number. uu.nl This allows for the tentative identification of compounds within a homologous series based on their retention behavior relative to known standards. uu.nl The use of retention indices, which normalize retention times to those of a series of n-alkanes, further enhances the reliability of compound identification across different instruments and laboratories. scispace.comnih.gov
Flame Photometric Detection (FPD) in Thiophene Analysis
The Flame Photometric Detector (FPD) is a sulfur-selective detector commonly used in gas chromatography for the analysis of sulfur-containing compounds like thiophenes. davidsonanalytical.co.ukshimadzu.comingenieria-analitica.com The FPD offers high sensitivity and selectivity for sulfur, making it particularly useful for detecting trace levels of thiophenes in complex matrices where other detectors might be overwhelmed by co-eluting hydrocarbons. shimadzu.comingenieria-analitica.com
The principle of FPD involves the combustion of the sample in a hydrogen-rich flame. Sulfur atoms are excited in the flame and emit light at specific wavelengths (around 394 nm), which is then detected by a photomultiplier tube. davidsonanalytical.co.uk A key advantage of the Pulsed Flame Photometric Detector (PFPD), a more advanced version of the FPD, is its ability to provide an equimolar response to sulfur compounds, which simplifies quantification. ingenieria-analitica.com However, a drawback of FPD is its susceptibility to quenching by co-eluting hydrocarbons, which can affect peak shape and repeatability. shimadzu.com Therefore, good chromatographic separation is crucial when using an FPD for thiophene analysis. shimadzu.com
Quantitative Methodologies for Sediment Analysis
The quantitative analysis of this compound and other thiophenes in sediment samples requires robust and validated methodologies to ensure accuracy and precision. GC-MS is the preferred technique for this purpose, often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. tdi-bi.com
A common approach involves the integration of mass chromatograms. nih.gov By monitoring specific ions that are characteristic of the target compound (e.g., the molecular ion and major fragment ions of this compound), a mass chromatogram is generated. The area under the peak in this chromatogram is proportional to the amount of the compound present.
To convert this peak area into a concentration, molar response factors are utilized. nih.govacs.org A molar response factor relates the detector response to the molar amount of a specific compound. These factors are determined by analyzing standard solutions of known concentrations. nih.gov For accurate quantification, especially in complex matrices like sediment extracts, the use of an internal standard is crucial. nih.gov An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample, such as a deuterated analogue (e.g., octadeutero-dibenzothiophene for the thiophene class). nih.gov Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standard solutions. gcms.cz This method helps to correct for variations in sample injection volume and instrument response, leading to more reliable quantitative results. nih.gov
Future Research Trajectories for 2 Methyl 5 Tridecylthiophene in Organic Geochemistry
Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity
The analysis of complex organic mixtures from geological samples, such as bitumen and kerogen pyrolysates, presents a significant analytical challenge. While gas chromatography-mass spectrometry (GC-MS) is a foundational technique for identifying compounds like 2-Methyl-5-tridecylthiophene, future research necessitates the development and application of more advanced analytical methods to enhance resolution and sensitivity. uu.nlnumberanalytics.com
Future research should focus on:
Multi-dimensional Gas Chromatography (GCxGC-MS): This technique offers superior separation capacity for complex mixtures, which is critical for resolving isomeric and isobaric interferences that can obscure the signal of specific alkylthiophenes in petroleum source rocks.
High-Resolution Mass Spectrometry (HRMS): Instruments like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) can provide unambiguous elemental compositions for thousands of organosulfur compounds in a single sample, which would allow for the precise identification of this compound and related compounds without the need for synthetic standards. researchgate.net
Advanced Spectroscopic Methods: Techniques like p-polarized multiple-angle incidence resolution spectrometry (pMAIRS) and small-angle neutron scattering (SANS) have been used to study the structure of poly(3-alkylthiophenes). rsc.orgacs.orgkyoto-u.ac.jp Adapting these or similar advanced spectroscopic methods could provide novel information on how individual molecules like this compound are incorporated within the macromolecular structure of kerogen.
Sulfur-Selective Isotope Analysis: Developing methods for compound-specific sulfur isotope analysis (CSIA-S) with higher precision and lower sample requirements will be crucial. This would allow researchers to trace the sulfur source for specific thiophenes, helping to distinguish between different sulfurization pathways during diagenesis. researchgate.net
These advanced techniques promise to move beyond simple identification and quantification, offering deeper insights into the molecular context and isotopic composition of this compound in geological materials.
Advanced Mechanistic Studies of Biosynthetic and Diagenetic Pathways
The formation of this compound and other long-chain alkylthiophenes is broadly understood to occur during early diagenesis through the reaction of hydrogen sulfide (B99878) or polysulfides with functionalized lipid precursors from organisms. researchgate.netuu.nl However, the specific precursors and the precise reaction mechanisms remain poorly constrained.
Future research trajectories in this area include:
Identifying Specific Biological Precursors: While linear fatty acids or alcohols are plausible precursors, the exact biological sources are often unknown. uu.nl Laboratory simulation experiments reacting specific lipids from known microorganisms (e.g., bacteria, algae) with sulfur species under simulated diagenetic conditions can help pinpoint the precise precursor molecules. ogeochem.jp
Elucidating Reaction Mechanisms: The transformation of biological lipids into thiophenes involves a series of complex reactions. researchgate.net Detailed mechanistic studies, potentially using computational chemistry and labeled experiments (e.g., using deuterium (B1214612) or ³⁴S-labeled sulfur), are needed to understand the reaction intermediates, kinetics, and the environmental factors (e.g., temperature, pH, sulfur species availability) that favor the formation of the 2-methyl-5-alkyl substitution pattern over other isomers.
Investigating Macromolecular Incorporation: Thiophenic moieties can be incorporated into macromolecular organic matter (kerogen). ogeochem.jpuu.nl Research using selective chemical degradation techniques (e.g., desulfurization with Raney Ni) and non-destructive spectroscopic analysis can reveal how this compound is bound within the kerogen matrix and when it is released during thermal maturation. researchgate.net This is key to understanding its role as both a free biomarker and a component of macromolecular fossil organic matter.
A more profound understanding of these pathways is essential for accurately interpreting the presence and abundance of this compound in the geological record.
Integration into Comprehensive Source Rock and Petroleum System Models
Petroleum system modeling involves the numerical simulation of hydrocarbon generation, migration, and accumulation through geologic time. longdom.orgeurope-geology.eu Biomarkers are critical inputs for calibrating these models, but individual organosulfur compounds are often underutilized.
Future research should aim to:
Develop Kinetic Parameters: By conducting artificial maturation experiments (e.g., hydrous pyrolysis) on source rocks containing this compound, it is possible to determine the kinetic parameters (activation energy, frequency factor) for its formation from kerogen and its subsequent destruction at higher maturities. researchgate.net These parameters can then be incorporated into petroleum generation models.
Refine Source Input Parameters: The distribution of specific alkylthiophenes can be linked to particular types of organic matter and depositional settings. researchgate.netredalyc.org Quantifying this compound in a wide range of source rocks can help build a database to refine the characterization of kerogen types, particularly distinguishing different varieties of sulfur-rich Type II-S kerogen. cambridge.org
Improve Migration and Alteration Modeling: Long-chain alkylthiophenes have different physical and chemical properties compared to hydrocarbon biomarkers. Integrating their properties into migration models can help track the movement of sulfur-rich oils. Furthermore, their susceptibility to processes like biodegradation can be quantified and modeled, helping to assess the alteration history of reservoired petroleum.
By systematically integrating data on this compound, petroleum system models can become more robust, leading to more accurate predictions of oil and gas potential, especially in basins with sulfur-rich source rocks. numberanalytics.comlongdom.org
Refinement of Paleoproxy Applications and Interpretations
Biomarkers are powerful proxies for reconstructing past environmental conditions (paleoproxies). While some organosulfur compounds are used to infer anoxia or specific diagenetic conditions, the full potential of this compound as a quantitative proxy has not been realized. uu.nl
Future research should focus on:
Calibration as a Paleoenvironmental Proxy: Systematic studies of modern and ancient depositional environments are needed to calibrate the abundance of this compound and its ratios to other compounds against key environmental parameters. This could lead to the development of new proxies for factors such as the intensity of sulfate (B86663) reduction, the presence of specific microbial communities, or the degree of water column stratification.
A Proxy for Thermal Maturity: The relative stability of different alkylthiophene isomers may vary with temperature. Investigating the evolution of ratios between this compound and other C₁₆ alkylthiophenes during natural and artificial maturation could lead to a new thermal maturity proxy, particularly for low-maturity source rocks where other indicators may not be effective. cup.edu.cn
Distinguishing Depositional Environments: The presence of long-chain n-alkylthiophenes has been noted in various settings, from marine carbonates to lacustrine shales. uu.nlogeochem.jp A comprehensive analysis of its distribution across a wider suite of well-characterized depositional environments could refine its use as an indicator for specific settings, such as hypersaline or evaporitic systems. cup.edu.cn
Through careful calibration and validation, this compound can transition from a general indicator of sulfurization to a refined, quantitative tool for high-resolution paleoenvironmental and thermal history reconstruction.
Q & A
Q. How can computational tools complement experimental studies on this compound’s applications in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
